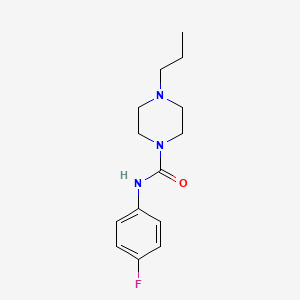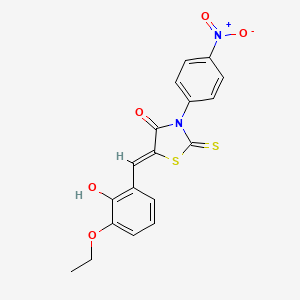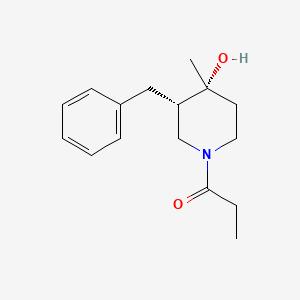
methyl 2-cyano-3-(2-furyl)-2-butenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-cyano-3-(2-furyl)-2-butenoate (MCB) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the furanocoumarin family of compounds, which are known for their diverse biological activities. MCB has been found to exhibit a range of interesting properties, including anti-inflammatory, antioxidant, and antitumor effects. In
科学的研究の応用
Methyl 2-cyano-3-(2-furyl)-2-butenoate has been studied for its potential applications in a variety of scientific fields, including pharmacology, biochemistry, and biotechnology. Some of the key areas of research on methyl 2-cyano-3-(2-furyl)-2-butenoate include:
1. Anti-inflammatory effects: methyl 2-cyano-3-(2-furyl)-2-butenoate has been found to exhibit potent anti-inflammatory effects in a variety of experimental models. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of NF-κB signaling pathway.
2. Antioxidant effects: methyl 2-cyano-3-(2-furyl)-2-butenoate has been found to exhibit strong antioxidant activity, which may be attributed to its ability to scavenge free radicals and to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
3. Antitumor effects: methyl 2-cyano-3-(2-furyl)-2-butenoate has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. It has been found to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models.
4. Anti-diabetic effects: methyl 2-cyano-3-(2-furyl)-2-butenoate has been found to exhibit hypoglycemic effects in experimental models of diabetes. It has been shown to improve glucose tolerance, reduce insulin resistance, and to enhance the activity of insulin signaling pathway.
作用機序
Further studies are needed to elucidate the specific mechanism of action of methyl 2-cyano-3-(2-furyl)-2-butenoate, and to determine the molecular targets that are involved in its biological activities.
2. Drug development: methyl 2-cyano-3-(2-furyl)-2-butenoate has potential applications as a drug candidate for various diseases, such as cancer and inflammation. Further studies are needed to optimize the structure of methyl 2-cyano-3-(2-furyl)-2-butenoate and to develop analogs with improved potency and selectivity.
3. Toxicity studies: Further studies are needed to determine the toxicity profile of methyl 2-cyano-3-(2-furyl)-2-butenoate, and to evaluate its safety for human use.
4. Clinical trials: Clinical trials are needed to evaluate the efficacy of methyl 2-cyano-3-(2-furyl)-2-butenoate as a therapeutic agent for various diseases, and to determine the optimal dosage and administration route.
実験室実験の利点と制限
Methyl 2-cyano-3-(2-furyl)-2-butenoate has several advantages and limitations for lab experiments. Some of the key advantages of using methyl 2-cyano-3-(2-furyl)-2-butenoate in lab experiments include:
1. High potency: methyl 2-cyano-3-(2-furyl)-2-butenoate has been found to exhibit potent biological activities at relatively low concentrations, which makes it a useful tool for studying the mechanism of action of various biological processes.
2. Easy synthesis: methyl 2-cyano-3-(2-furyl)-2-butenoate can be easily synthesized using simple reaction conditions, which makes it a cost-effective compound for lab experiments.
3. Diverse biological activities: methyl 2-cyano-3-(2-furyl)-2-butenoate exhibits a range of interesting biological activities, which makes it a versatile compound for studying various biological processes.
Some of the limitations of using methyl 2-cyano-3-(2-furyl)-2-butenoate in lab experiments include:
1. Limited solubility: methyl 2-cyano-3-(2-furyl)-2-butenoate has limited solubility in water, which may limit its use in certain experimental conditions.
2. Lack of selectivity: methyl 2-cyano-3-(2-furyl)-2-butenoate exhibits a range of biological activities, which may make it difficult to determine the specific mechanism of action in certain experimental settings.
3. Limited toxicity data: There is limited toxicity data available for methyl 2-cyano-3-(2-furyl)-2-butenoate, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on methyl 2-cyano-3-(2-furyl)-2-butenoate. Some of the key areas of research that could be explored include:
1.
合成法
The synthesis of methyl 2-cyano-3-(2-furyl)-2-butenoate is a relatively straightforward process that involves the reaction of furfuryl alcohol with cyanoacetic acid in the presence of a base catalyst. The reaction proceeds through a Michael addition mechanism, followed by dehydration to form the final product. The yield of methyl 2-cyano-3-(2-furyl)-2-butenoate can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
特性
IUPAC Name |
methyl (Z)-2-cyano-3-(furan-2-yl)but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-7(9-4-3-5-14-9)8(6-11)10(12)13-2/h3-5H,1-2H3/b8-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCYSWQEVDQIOI-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)OC)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)OC)/C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide](/img/structure/B5404626.png)
![2-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5404632.png)
![(4aS*,8aR*)-6-[6-(4-morpholinyl)-4-pyrimidinyl]octahydro-1,6-naphthyridine-4a(2H)-carboxylic acid](/img/structure/B5404634.png)


![2,6-dimethoxy-4-{[2-(3-methyl-5-isoxazolyl)-1-azepanyl]methyl}phenol](/img/structure/B5404646.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5404653.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide](/img/structure/B5404661.png)
![3-ethyl-5-methoxy-2-[2-(methylthio)-1-buten-1-yl]-1,3-benzothiazol-3-ium methyl sulfate](/img/structure/B5404663.png)
![2-(3-methylphenyl)-5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5404665.png)

![sec-butyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5404684.png)
![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5404696.png)
![N-{1-[(2,8-dimethyl-3-quinolinyl)carbonyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B5404712.png)